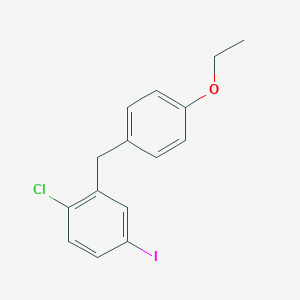

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Descripción

Contextual Significance in Modern Organic Synthesis

Halogenated compounds are fundamental building blocks in modern organic synthesis. The carbon-halogen bond, while stable, provides a reactive site for a multitude of transformations, including nucleophilic substitution, elimination, and the formation of organometallic reagents. clearsynth.com The varying reactivity among halogens (I > Br > Cl > F) allows for selective reactions, a cornerstone of complex molecule construction. pharmaffiliates.com This predictable reactivity makes halogenated aromatics invaluable intermediates in synthesizing a wide array of more complex molecular structures.

Strategic Importance of Halogenated Aromatic Scaffolds in Molecular Design

In the realm of molecular design, particularly in medicinal chemistry, the incorporation of halogens onto aromatic scaffolds is a key strategy. Halogen atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govbldpharm.com They can participate in halogen bonding, a directional interaction with electron-donating atoms, which can enhance ligand-protein binding and specificity. chemicalbook.com This makes halogenated aromatic scaffolds a powerful tool for optimizing lead compounds in drug discovery.

Overview of Current Research Trajectories for Complex Organohalogens

Current research continues to explore the vast chemical space of organohalogens. More than 5,000 naturally occurring organohalogen compounds have been identified, many with potent biological activities. Research trajectories focus on developing novel synthetic methodologies for precise halogenation, creating complex polyhalogenated structures with unique properties, and employing advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) and high-resolution time-of-flight mass spectrometry (HRTofMS) to identify and characterize these compounds in complex mixtures. organicchemistrydata.orgcymitquimica.com The synthesis of intricate molecules like 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene exemplifies the creation of highly functionalized intermediates tailored for specific, high-value applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFRIPGHKLGMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649082 | |

| Record name | 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103738-29-9 | |

| Record name | 1-Chloro-2-[(4-ethoxyphenyl)methyl]-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Chloro 2 4 Ethoxybenzyl 4 Iodobenzene

Retrosynthetic Analysis and Precursor Design

A logical retrosynthetic analysis of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene identifies the diarylmethane structure as the central feature. The most strategic disconnection is the carbon-carbon bond between the methylene (B1212753) bridge and the 1-chloro-4-iodobenzene (B104392) ring. This disconnection simplifies the target molecule into two key precursors: a 4-ethoxybenzyl synthon and a 1-chloro-4-iodophenyl synthon.

This disconnection is advantageous because it leads to a convergent synthesis strategy. A further functional group interconversion on the methylene bridge suggests a precursor with a carbonyl group at that position, a diarylketone. This ketone, specifically (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, is a highly practical precursor because it can be synthesized through a well-established carbon-carbon bond-forming reaction and then efficiently reduced to the desired methylene bridge. chemicalbook.comchemicalbook.com

The primary precursors are therefore identified as:

Phenetole (ethoxybenzene): An activated aromatic ring that can undergo electrophilic substitution.

2-Chloro-5-iodobenzoic acid (or its acyl chloride): A highly functionalized aromatic ring where the substitution pattern is critical. The synthesis of this precursor itself requires a careful regioselective halogenation strategy.

Convergent and Linear Synthesis Pathways

The primary convergent strategy involves:

Synthesis of Precursor 1: Preparation of 2-chloro-5-iodobenzoyl chloride from 2-chloro-5-iodobenzoic acid.

Synthesis of Precursor 2: Phenetole is a commercially available starting material.

Coupling: A Friedel-Crafts acylation reaction between 2-chloro-5-iodobenzoyl chloride and phenetole to form the diarylketone intermediate.

Reduction: Reduction of the ketone to the methylene bridge to yield the final product.

The cornerstone of the convergent synthesis is the formation of the carbon-carbon bond linking the two aromatic rings.

Friedel-Crafts Acylation: This is the most commonly employed method for this synthesis. chemicalbook.com The reaction involves the electrophilic acylation of electron-rich phenetole with the acyl cation generated from 2-chloro-5-iodobenzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). The ethoxy group of phenetole is a strong ortho-, para-director, and due to steric hindrance from the ethoxy group, the acylation predominantly occurs at the para-position, leading to the desired diarylketone, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.

Suzuki-Miyaura Coupling: As an alternative convergent strategy, a Suzuki-Miyaura cross-coupling reaction could be envisioned. rsc.orgnih.govnih.gov This palladium-catalyzed reaction could couple an aryl boronic acid (e.g., 4-ethoxybenzylboronic acid) with an aryl halide (e.g., 1-chloro-2-bromo-4-iodobenzene). While highly effective for C-C bond formation, this approach would require the synthesis of different, potentially more complex, precursors compared to the more direct Friedel-Crafts acylation route.

The precise placement of the chloro and iodo substituents on the benzoic acid precursor is critical for the entire synthesis. The synthesis of 2-chloro-5-iodobenzoic acid is a multi-step process requiring careful control of regioselectivity. Several routes have been established:

From 2-Chlorobenzoic Acid: A common route starts with commercially available 2-chlorobenzoic acid. This involves a three-step sequence:

Nitration: Electrophilic nitration of 2-chlorobenzoic acid. The carboxyl group is a meta-director and the chloro group is an ortho-, para-director. This combination directs the incoming nitro group to the 5-position, yielding 2-chloro-5-nitrobenzoic acid. patsnap.com

Reduction: The nitro group is reduced to an amine using reagents like iron powder in ethanol, yielding 2-chloro-5-aminobenzoic acid. patsnap.com

Sandmeyer-type Reaction: The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, which is then displaced by iodine using potassium iodide to give the final product, 2-chloro-5-iodobenzoic acid. chemicalbook.compatsnap.comchemicalbook.com

From Methyl Anthranilate: An alternative pathway begins with methyl anthranilate (methyl 2-aminobenzoate). google.compatsnap.com

Iodination: The aromatic ring is first iodinated. The amino group directs the iodine to the para position, resulting in methyl 2-amino-5-iodobenzoate.

Sandmeyer Reaction: The amino group is then converted to a chloro group via a Sandmeyer reaction.

Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid.

This meticulous control over electrophilic aromatic substitution and diazonium salt chemistry ensures the correct arrangement of functional groups in the precursor, which is essential for the subsequent Friedel-Crafts reaction.

The target molecule, this compound, is achiral and does not possess any stereocenters. The synthetic pathway does not generate any stereoisomers. Therefore, considerations of stereochemical control and diastereoselectivity are not applicable to its synthesis.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis hinges on the optimization of the two main transformations: the Friedel-Crafts acylation and the subsequent ketone reduction.

For the Friedel-Crafts acylation , key parameters to optimize include the choice of Lewis acid catalyst, the solvent, reaction temperature, and stoichiometry of the reactants. While aluminum chloride is standard, other Lewis acids could be employed to potentially reduce reaction times or improve yields. google.comrsc.org The reaction is typically run at low temperatures to control the reactivity and prevent side reactions.

For the ketone reduction , several methods are available, with ionic hydrogenation being particularly effective. A widely used method employs triethylsilane (Et₃SiH) as the hydride donor in the presence of a strong Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂). chemicalbook.com The reaction proceeds in a suitable solvent such as acetonitrile (B52724). A reported procedure using this method achieves a high yield of 97.4%. chemicalbook.com An alternative reduction involves sodium borohydride (B1222165) with trimethylchlorosilane and boron trifluoride diethyl ether. chemicalbook.com

Below is a data table summarizing reaction conditions for the reduction step as found in the literature.

| Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

|---|---|---|---|---|

| Triethylsilane, Boron trifluoride diethyl etherate | Acetonitrile | 5 - 20 | 17.5 | 97.4 |

| Sodium borohydride, Trimethylchlorosilane, Boron trifluoride diethyl etherate | Dichloromethane / Acetonitrile | 30 - 40 | ~8 | 86.0 |

Lewis Acid Catalysts in Friedel-Crafts Acylation: The catalyst in the Friedel-Crafts acylation, typically AlCl₃, plays a crucial role by coordinating to the acyl chloride, which generates a highly electrophilic acylium ion (or a polarized complex) that attacks the electron-rich phenetole ring. The choice and amount of catalyst can significantly impact the reaction's efficiency and selectivity. Over-stoichiometric amounts are often required as the catalyst complexes with the product ketone.

Lewis Acids in Silane Reduction: In the reduction of the diarylketone with triethylsilane, boron trifluoride diethyl etherate acts as a catalyst to activate the carbonyl group. It coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from triethylsilane. This ionic hydrogenation mechanism is highly efficient for the complete deoxygenation of diaryl ketones to the corresponding methylene group. orgsyn.orgmdma.ch The catalyst system is crucial for driving the reaction to completion, as the carbonyl group would otherwise be unreactive towards the silane. Ligand effects are not relevant in this context as the catalysts are simple Lewis acids.

Solvent Selection and Reaction Environment

For the initial Friedel-Crafts acylation step, where a (2-chloro-5-iodophenyl)carbonyl group is attached to phenetole, non-polar, aprotic solvents are generally preferred. Chlorinated alkanes such as dichloromethane are common choices because they are good solvents for the reactants and the Lewis acid catalyst (e.g., aluminum chloride) while being relatively inert under the reaction conditions. thieme.com The reaction environment is maintained under an inert atmosphere, typically nitrogen, to prevent the ingress of moisture, which would otherwise deactivate the Lewis acid catalyst.

For the subsequent reduction of the ketone intermediate, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, to the final product, a different solvent system is often employed. A mixture of solvents can be used to balance solubility and reactivity. For instance, syntheses have been described using dichloromethane in combination with acetonitrile. chemicalbook.com Acetonitrile can be a suitable medium for reducing agents like sodium borohydride in the presence of activators like trimethylchlorosilane or boron trifluoride diethyl etherate. chemicalbook.com

Temperature control is crucial throughout the synthesis. The initial acylation is often performed at low temperatures (0–5 °C) to control the exothermic reaction and minimize the formation of side products. chemicalbook.com The reduction step may be carried out at slightly elevated temperatures (e.g., 30-40 °C) to ensure a reasonable reaction rate. chemicalbook.com

The table below summarizes solvent and environmental conditions described in synthetic procedures for this compound and its precursors.

| Synthetic Step | Solvent(s) | Catalyst/Reagent | Atmosphere | Temperature Range |

| Friedel-Crafts Acylation | Dichloromethane | Aluminum Chloride | Nitrogen | 0–5 °C |

| Reduction | Dichloromethane, Acetonitrile | Sodium Borohydride, Trimethylchlorosilane | Nitrogen | 30–40 °C |

| Reduction | Acetonitrile | Triethylsilane, Boron Trifluoride Diethyl Etherate | Nitrogen | 5–20 °C |

Process Intensification and Scale-Up Considerations

Process intensification aims to develop more efficient, safer, and more sustainable manufacturing processes. cetjournal.itcetjournal.it When scaling up the synthesis of this compound from the laboratory to an industrial setting, several challenges must be addressed.

A primary consideration is the management of highly exothermic steps, such as the Friedel-Crafts acylation. cetjournal.it In large-scale batch reactors, inefficient heat transfer can lead to localized temperature increases, promoting the formation of impurities and posing safety risks. Process intensification strategies to mitigate this include the use of continuous flow reactors, which offer superior heat and mass transfer capabilities due to their high surface-area-to-volume ratio. cetjournal.itnih.gov This allows for better temperature control and potentially higher yields and purity.

Another aspect of process intensification is the reduction of solvent usage. Large volumes of solvents contribute significantly to the environmental footprint (E-factor) of a process and increase manufacturing costs. pharmafeatures.com Optimizing the process to run at higher concentrations or transitioning to continuous processing where solvent volumes are inherently smaller can address this issue. cetjournal.it

Upon scaling up, the workup and purification procedures must also be considered. Laboratory-scale purifications like column chromatography are often not feasible for large quantities. Instead, robust crystallization processes must be developed. This involves a careful selection of solvents to ensure high recovery of the product with the desired purity, effectively purging process-related impurities.

Key scale-up considerations include:

Heat Transfer: Managing the exothermicity of the Friedel-Crafts reaction.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures.

Process Safety: Controlling reaction parameters to prevent runaway reactions.

Downstream Processing: Developing scalable and efficient purification methods like crystallization and filtration. alentris.org

Sustainability: Minimizing waste and solvent consumption. pharmafeatures.com

Formation and Mitigation of Synthetic Impurities

The control of impurities is a critical aspect of manufacturing pharmaceutical intermediates to ensure the quality, safety, and efficacy of the final drug product. pharmatimesofficial.comoceanicpharmachem.com

Impurities in the synthesis of this compound can originate from starting materials, intermediates, byproducts from side reactions, or subsequent degradation. alentris.orgpharmatimesofficial.com Given that the synthesis involves a Friedel-Crafts reaction and a reduction, several potential process-related impurities can be anticipated.

Potential impurities may include:

Unreacted Starting Materials: Residual (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone from an incomplete reduction.

Isomeric Byproducts: The Friedel-Crafts acylation step could potentially yield small amounts of the ortho or meta isomers in addition to the desired para substituted product.

Over-reduction Products: Although less common for the reagents used, impurities from the reduction of the aromatic rings could theoretically form under harsh conditions.

Hydrolysis Products: The ethoxy group could potentially be hydrolyzed to a hydroxyl group, forming 1-Chloro-2-(4-hydroxybenzyl)-4-iodobenzene.

The compound itself is listed as "Dapagliflozin Impurity 78," highlighting its relevance in the impurity profile of the final API. nih.govsigmaaldrich.com The characterization and identification of these impurities are typically performed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for detecting and quantifying impurities. grace.com For structural elucidation, spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential. oceanicpharmachem.comgrace.com

The table below lists potential process-related impurities.

| Impurity Name | Potential Source | Classification |

| (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone | Incomplete reduction | Intermediate |

| Isomers of this compound | Friedel-Crafts side reaction | Byproduct |

| 1-Chloro-2-(4-hydroxybenzyl)-4-iodobenzene | Hydrolysis | Degradation Product |

| 5-Bromo-2-chlorobenzoic acid | Starting material for related syntheses | Starting Material Impurity |

Effective management of the impurity profile begins with a thorough understanding of the reaction mechanism and the potential for side reactions. pharmatimesofficial.com A robust impurity control strategy involves several key elements. alentris.org

Process Optimization: The synthetic process is carefully optimized to minimize the formation of impurities. alentris.org This includes fine-tuning parameters such as reaction temperature, reagent stoichiometry, and reaction time. For example, maintaining a low temperature during the Friedel-Crafts acylation can enhance regioselectivity and reduce byproduct formation.

Purification Techniques: Advanced purification methods are employed to remove impurities from the final intermediate. alentris.org Recrystallization is a powerful technique for removing structurally similar impurities and is highly scalable. The choice of crystallization solvent is critical to ensure that the desired compound crystallizes in high purity while impurities remain in the mother liquor.

Control of Starting Materials: The purity of raw materials and reagents is crucial, as impurities present in these materials can be carried through the synthesis and contaminate the final product. grace.com Therefore, stringent specifications for all starting materials are necessary.

Spike, Purge, and Fate Studies: To understand how impurities behave throughout the process, "spiking" studies may be performed. grace.com In these studies, a known amount of an identified impurity is intentionally added to a reaction mixture, and its concentration is monitored through subsequent steps and purifications to determine its "fate" and the effectiveness of the process at removing it. grace.com This data is crucial for establishing effective control strategies and setting appropriate specifications for intermediates. grace.com

Reactivity and Reaction Mechanisms of 1 Chloro 2 4 Ethoxybenzyl 4 Iodobenzene and Analogues

Reactivity of Aromatic Halogens (Chloro and Iodo Moieties)

The benzene (B151609) ring in 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is substituted with both a chlorine and an iodine atom. The difference in the carbon-halogen bond strength (C-Cl > C-I) and electronegativity is the primary determinant of their respective reactivities, especially in metal-catalyzed reactions. The C-I bond is weaker and more polarizable, making the iodine atom a better leaving group and more susceptible to oxidative addition in catalytic cycles.

Nucleophilic aromatic substitution (SNAr) typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. science.govlibretexts.org For this mechanism to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the anionic intermediate. libretexts.org

The aromatic ring of this compound lacks such strong activating groups. The substituents present (chloro, iodo, and a benzyl (B1604629) group) are not sufficiently electron-withdrawing to facilitate a classical SNAr reaction under standard conditions. While reactions on unactivated aryl halides are generally difficult, computational studies have investigated the mechanisms, which may proceed via a concerted (cSNAr) or a stepwise pathway. nih.gov In the gas phase, the reaction of halobenzene radical cations with nucleophiles has been shown to proceed via ipso-substitution, with the reaction being most efficient for chloro-, bromo-, and iodobenzenes and endergonic for fluorobenzene. researchgate.net Forcing conditions, such as high temperatures and strong nucleophiles or bases, might be required to induce substitution. In such cases, the iodide is expected to be the superior leaving group compared to chloride.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comuci.edulibretexts.org The substituents already present on the ring govern the rate of reaction and the position of the incoming electrophile.

In this compound, the directing effects of the three substituents on the di-halogenated ring must be considered:

Chloro Group : An ortho, para-director, but deactivating due to its inductive electron withdrawal outweighing its resonance electron donation. uci.edu

Iodo Group : An ortho, para-director and also deactivating for the same reasons as chlorine. uci.edu

Benzyl Group : An ortho, para-director and a weak activating group.

The directing effects of the existing substituents are summarized in the table below.

| Substituent | Type | Directing Effect |

| -Cl | Deactivating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

| -CH₂-Ar | Activating (weak) | Ortho, Para |

The vacant positions on the ring are at C3, C5, and C6.

Position C3 : Ortho to the benzyl group and meta to the iodo group.

Position C5 : Para to the chloro group and meta to the benzyl group.

Position C6 : Ortho to the chloro group and ortho to the iodo group.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. acs.org A key principle in these reactions is the differential reactivity of aryl halides, which generally follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. wikipedia.orgdiva-portal.org This selectivity is primarily due to the bond dissociation energies of the carbon-halogen bond. This allows for the selective functionalization of the C-I bond in this compound while leaving the C-Cl bond intact.

Suzuki-Miyaura Reaction: This reaction couples an organoboron species with an organohalide using a palladium catalyst and a base. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. yonedalabs.com Due to the much higher reactivity of the C-I bond, Suzuki-Miyaura coupling on this compound will occur exclusively at the C4 position under typical conditions. researchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The mechanism also begins with the oxidative addition of the aryl halide to Pd(0). wikipedia.org Consequently, the reaction with this compound would selectively form a stilbene-like derivative at the C4 position, with the C-Cl bond remaining unreacted. diva-portal.org The regioselectivity of the alkene insertion is governed by both steric and electronic factors. libretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The reactivity order of aryl halides is again critical, with aryl iodides reacting under much milder conditions than aryl bromides or chlorides. wikipedia.org For instance, 1-bromo-4-iodobenzene (B50087) can be selectively coupled with an alkyne at the iodo-position. wikipedia.org Applying this to the target compound, Sonogashira coupling would provide a straightforward method to introduce an alkynyl substituent at C4.

The comparative reactivity in these key cross-coupling reactions is summarized below.

| Reaction | Reactants | Typical Catalyst/Base | Selective Position of Reaction | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-I | wikipedia.orgnih.gov |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | C-I | organic-chemistry.orgwikipedia.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | C-I | wikipedia.orglibretexts.org |

Hypervalent iodine compounds are those in which the iodine atom formally possesses more than eight electrons in its valence shell. wikipedia.org Organoiodine compounds can be oxidized to form stable λ³-iodanes (Iodine(III)) and λ⁵-iodanes (Iodine(V)) species. wikipedia.orgnih.gov These reagents are known for their utility as mild and environmentally benign oxidizing agents, often replacing toxic heavy metal reagents like Pb(IV) and Tl(III). nih.govadelphi.edu

The iodo-substituent in this compound can be oxidized to a hypervalent state using common oxidants such as peroxy acids (e.g., m-CPBA) or Oxone. organic-chemistry.org For example, oxidation could yield a dichloroiodane(III) derivative or an iodosyl(III) or iodyl(V) species. These hypervalent iodine derivatives are highly electrophilic at the iodine center and have an excellent leaving group ability, enabling a wide range of synthetic transformations, including oxidations of alcohols, Hofmann rearrangements of amides, and various carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.orgprinceton.edu

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). wiley-vch.de This electrophilicity arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the C-X bond. wiley-vch.de

Both the iodine and chlorine atoms in this compound can participate in halogen bonding. The strength of the σ-hole increases with the polarizability and size of the halogen, making iodine a much stronger halogen bond donor than chlorine. These interactions can play a significant role in the solid-state structure of the molecule by directing crystal packing. In solution, halogen bonding can influence reactivity by pre-organizing the substrate with a Lewis basic reagent or catalyst, potentially affecting reaction rates and selectivity.

Reactivity of the Benzyl Ether Linkage

The benzyl ether linkage (-CH₂-O-) is a common protecting group for alcohols due to its general stability under a wide range of non-reductive and non-strongly acidic conditions. However, it can be cleaved under specific circumstances.

Acidic Cleavage : Like other ethers, the benzyl ether can be cleaved by strong acids (e.g., HBr, HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid at the benzylic carbon. This cleavage occurs readily due to the formation of a resonance-stabilized benzylic carbocation intermediate. researchgate.net

Hydrogenolysis : The most characteristic reaction of benzyl ethers is their cleavage by catalytic hydrogenolysis. youtube.comyoutube.com Treatment with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) readily cleaves the C-O bond to yield the corresponding alcohol and toluene (B28343). youtube.com This method is exceptionally mild and high-yielding, and it is chemoselective, as it typically does not affect other common ether types (like alkyl or aryl ethers) or many other functional groups. youtube.com

Oxidative Cleavage : The benzylic C-H bonds are susceptible to oxidation. Reagents such as N-bromosuccinimide (NBS) or 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave the benzyl ether to provide aldehydes or esters. organic-chemistry.orgnih.gov The reaction with NBS, for example, can proceed via a free-radical bromination at the benzylic position, followed by elimination or hydrolysis to give the carbonyl compound. nih.gov

Acidic Cleavage Mechanisms of Benzyl Ethers (e.g., SN1, SN2 pathways)

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, such as with hydrogen halides (HI or HBr). masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Following this initial step, the cleavage can proceed via either an SN1 or SN2 pathway, largely determined by the structure of the groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org

For benzyl ethers, the SN1 mechanism is often favored due to the stability of the resulting benzylic carbocation. libretexts.orgstackexchange.com In the case of this compound, the cleavage would involve the formation of a 4-ethoxybenzyl carbocation. This carbocation is particularly stable due to two factors: resonance delocalization of the positive charge into the benzene ring and the electron-donating effect of the para-ethoxy group.

The SN1 pathway involves a two-step process after protonation:

Formation of Carbocation: The protonated ether dissociates, forming a stable 4-ethoxybenzyl carbocation and 2-chloro-5-iodophenol.

Nucleophilic Attack: The halide ion (e.g., I⁻ or Br⁻) attacks the carbocation to form 4-ethoxybenzyl halide.

Conversely, the SN2 mechanism is a single concerted step where the nucleophile attacks the less sterically hindered carbon atom, displacing the leaving group. libretexts.orgmasterorganicchemistry.com While primary alkyl ethers typically favor the SN2 pathway, the high stability of the benzylic carbocation in this specific molecule makes the SN1 route more probable. stackexchange.comnih.gov

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate Structure | Tertiary, Benzylic, Allylic | Methyl, Primary |

| Carbocation Stability | High (Resonance-stabilized) | Low (Unstable primary carbocations) |

| Solvent | Polar protic | Polar aprotic |

| Nucleophile | Weak nucleophile sufficient | Strong nucleophile required |

This interactive table summarizes the key factors influencing the pathway of acidic ether cleavage.

Radical Reactions Involving Benzylic C-H Bonds (e.g., Hydrogen Atom Transfer)

The methylene (B1212753) bridge (-CH₂-) in this compound contains benzylic C-H bonds, which are relatively weak and susceptible to abstraction by radicals in a process known as Hydrogen Atom Transfer (HAT). mdpi.comrsc.org The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower than that of a typical alkyl C-H bond, facilitating radical formation at this position. nih.gov

The HAT process can be initiated by a radical species (R•), which abstracts a hydrogen atom from the benzylic position to form a new, more stable benzylic radical and R-H. rsc.org

The stability of the resulting benzylic radical is a crucial driving force for this reaction. This stability arises from the delocalization of the unpaired electron across the adjacent π-system of the benzene ring. In the case of the radical derived from this compound, the radical can be stabilized by the attached 2-chloro-5-iodophenyl ring. The substituents on the ring can influence the stability of this radical through inductive and resonance effects.

Recent research has shown that benzylic C-H bonds can be functionalized through various photocatalytic methods that proceed via HAT, allowing for the formation of C-C or C-heteroatom bonds under mild conditions. rsc.orgrsc.org These reactions often utilize a photocatalyst to generate a reactive radical species that initiates the HAT process. rsc.org

| Bond Type | Approximate Bond Dissociation Energy (kcal/mol) |

|---|---|

| Primary Alkyl (R-CH₂-H) | 101 |

| Secondary Alkyl (R₂CH-H) | 98.5 |

| Tertiary Alkyl (R₃C-H) | 96.5 |

| Benzylic (C₆H₅CH₂-H) | 85-88 |

This interactive table compares the approximate bond dissociation energies, highlighting the relative weakness of the benzylic C-H bond. nih.gov

Synergistic and Antagonistic Effects of Multiple Functional Groups on Reactivity

The reactivity of this compound is a complex function of the electronic and steric effects of its three distinct substituents. These effects can be synergistic (mutually reinforcing) or antagonistic (opposing).

Electronic Effects:

Ethoxybenzyl Group: The 4-ethoxy group on the second phenyl ring is a strong electron-donating group. It activates its ring towards electrophilic substitution through a powerful +R effect, which outweighs its -I effect. This group plays a crucial role in stabilizing the benzylic carbocation during potential SN1 ether cleavage.

Synergistic and Antagonistic Interactions:

Acidic Ether Cleavage: In the SN1 cleavage of the ether, the electron-donating para-ethoxy group has a synergistic effect with the benzylic position, greatly stabilizing the carbocation intermediate and promoting this reaction pathway. The electron-withdrawing chloro and iodo groups on the other ring have a minor, likely antagonistic, effect by slightly destabilizing the transition state leading to the carbocation, but their influence is distant from the reaction center.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chloro and iodo substituents can activate the ring towards SNAr reactions, should a strong nucleophile be employed. In this context, their effects would be synergistic in promoting substitution.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals, which in turn determine the molecule's reactivity and its interactions with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

For 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, the HOMO is likely to be localized on the electron-rich ethoxybenzyl ring and the iodine atom, which are regions susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the chloro-iodobenzene ring, indicating potential sites for nucleophilic attack.

Illustrative Frontier Molecular Orbital Data:

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -5.8 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 4.6 |

Note: These are representative values and would require specific quantum chemical calculations for confirmation.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high electron density (negative potential), while blue represents regions of low electron density (positive potential). Green and yellow represent intermediate potentials. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the ethoxy group and the chlorine and iodine atoms due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atoms of the benzene (B151609) rings. This information is crucial for predicting how the molecule will interact with other molecules, including potential sites for hydrogen bonding and other non-covalent interactions.

In this compound, the carbon atoms bonded to chlorine and iodine would exhibit positive partial charges, while the halogen atoms themselves would have negative partial charges. The oxygen atom in the ethoxy group would also carry a significant negative charge.

Illustrative Atomic Charges and Bond Orders:

| Atom/Bond | Partial Charge (e) | Bond Order |

| C-Cl | +0.1 / -0.1 | 1.02 |

| C-I | +0.2 / -0.2 | 0.98 |

| C-O (ethoxy) | +0.4 / -0.6 | 1.05 |

Note: These are hypothetical values for illustrative purposes.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The energy landscape describes the potential energy of the molecule as a function of its geometry, identifying the most stable conformers.

The flexibility of this compound is primarily due to the rotation around the single bond connecting the benzyl (B1604629) group to the chloro-iodobenzene ring and the bond between the ethoxy group and its attached benzene ring. A torsional potential energy surface maps the energy changes as these bonds are rotated. The peaks on this surface represent the energy barriers for rotation, which are the energies required to move from one stable conformation to another.

The rotational barriers would be influenced by steric hindrance between the bulky substituents on the benzene rings. Understanding these barriers is important for predicting the molecule's dynamic behavior and its ability to adopt specific conformations required for biological activity.

Illustrative Rotational Energy Barriers:

| Rotational Bond | Energy Barrier (kcal/mol) |

| Benzyl C-C bond | 3-5 |

| Ethoxy C-O bond | 2-4 |

Note: These are estimated values and would need to be determined by detailed computational modeling.

Intramolecular non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a significant role in stabilizing certain conformations of a molecule. rsc.org In this compound, potential intramolecular interactions could include C-H···O, C-H···Cl, and C-H···I interactions, where a hydrogen atom on one of the benzene rings interacts with the oxygen, chlorine, or iodine atom. mdpi.com

Elucidation of Reaction Mechanisms via Computational Methods

Computational methodologies are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These approaches allow for a detailed understanding of reaction pathways, the identification of fleeting transition states, and the quantification of energetic barriers that govern reaction rates.

Transition State Localization and Characterization

The cornerstone of understanding a chemical reaction's mechanism at a molecular level is the identification of its transition state (TS)—the highest energy point along the reaction coordinate. numberanalytics.comnumberanalytics.comgithub.io For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational chemists employ a variety of algorithms to locate and characterize these critical structures.

Initially, a plausible reaction pathway is proposed, and an initial guess for the geometry of the transition state is generated. This can be achieved through methods like relaxed coordinate scanning, where a key bond distance or angle is systematically changed to map out an approximate energy profile. github.io More sophisticated methods, such as the Berny algorithm or nudged elastic band (NEB) method, are then utilized to refine this initial guess and converge on the precise transition state geometry. numberanalytics.com

A critical step in confirming a located stationary point as a true transition state is the calculation of its vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. github.io This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

For a hypothetical Suzuki coupling reaction at the iodine position of this compound, the transition state would involve the formation of a transient complex between the palladium catalyst, the aryl halide, and the boronic acid derivative. Computational localization would pinpoint the precise arrangement of these entities at the peak of the energy barrier.

Table 1: Hypothetical Transition State Characterization for a Suzuki Coupling Reaction

| Parameter | Value | Description |

| Imaginary Frequency | -250 cm⁻¹ | Corresponds to the C-C bond formation and Pd-I bond breaking. |

| Key Bond Distances | C-C: 2.5 Å, Pd-I: 3.0 Å | Elongated bonds characteristic of a transition state. |

| Geometry | Distorted trigonal bipyramidal | The coordination geometry around the palladium center. |

Reaction Energetics and Kinetic Barrier Determination

Once the transition state and the corresponding reactant and product structures are optimized, their electronic energies can be calculated with high accuracy using methods like Density Functional Theory (DFT). researchgate.netacs.org These energies allow for the determination of the reaction's thermodynamic and kinetic parameters.

DFT functionals such as B3LYP or M06-2X, combined with appropriate basis sets, are commonly employed to calculate these energetic parameters. researchgate.netresearchgate.net Solvent effects, which can significantly influence reaction energetics, are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Table 2: Hypothetical Reaction Energetics for a Nucleophilic Aromatic Substitution

| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |

| Activation Energy (Ea) | +22.5 | A moderate kinetic barrier suggesting the reaction proceeds at a reasonable rate at elevated temperatures. |

| Reaction Energy (ΔErxn) | -15.0 | The reaction is exothermic and thermodynamically favorable. |

| Gibbs Free Energy of Activation (ΔG‡) | +25.0 | Includes entropic contributions, providing a more accurate picture of the reaction feasibility. |

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is also a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of reaction products.

Vibrational Frequencies (Infrared and Raman)

The vibrational modes of a molecule correspond to the stretching, bending, and torsional motions of its atoms. These vibrations can be probed experimentally using infrared (IR) and Raman spectroscopy. DFT calculations can predict the frequencies and intensities of these vibrational modes with good accuracy. researchgate.netacs.orgresearchgate.net

Following a geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). psu.edu Diagonalization of this matrix yields the vibrational frequencies. Theoretical spectra can then be generated by fitting these frequencies and their corresponding intensities to Lorentzian or Gaussian functions. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. dergipark.org.tr

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity | Assignment |

| C-H stretch (aromatic) | 3100-3000 | Medium | Stretching of C-H bonds on the benzene rings. |

| C-H stretch (aliphatic) | 2980-2850 | Strong | Stretching of C-H bonds in the ethoxy and benzyl groups. |

| C=C stretch (aromatic) | 1600-1450 | Strong | In-plane stretching of the carbon-carbon bonds in the benzene rings. |

| C-O stretch (ether) | 1250 | Strong | Stretching of the C-O bond in the ethoxy group. |

| C-Cl stretch | 750 | Medium | Stretching of the carbon-chlorine bond. |

| C-I stretch | 550 | Weak | Stretching of the carbon-iodine bond. |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. acs.orgrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. dergipark.org.tr

The chemical shift of a nucleus is determined by its local electronic environment. The GIAO method calculates the magnetic shielding of each nucleus, which is then converted to a chemical shift by referencing it to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of predicted NMR chemical shifts is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects. liverpool.ac.uknih.gov

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy -CH₂- | 4.05 | 63.5 |

| Ethoxy -CH₃ | 1.40 | 14.8 |

| Benzyl -CH₂- | 4.10 | 38.0 |

| Aromatic C-H (adjacent to I) | 7.60 | 137.0 |

| Aromatic C-H (adjacent to Cl) | 7.30 | 130.0 |

| Aromatic C-I | - | 92.0 |

| Aromatic C-Cl | - | 133.0 |

Electronic Absorption Maxima (UV-Vis)

Time-dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. Each transition corresponds to the absorption of a photon of a specific wavelength.

The output of a TD-DFT calculation provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each electronic transition. The oscillator strength is a measure of the intensity of the absorption. By plotting the oscillator strengths against the calculated wavelengths, a theoretical UV-Vis spectrum can be generated. youtube.com These calculations can help to understand the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, and how they are influenced by the different substituents on the aromatic rings. researchgate.net

Table 5: Hypothetical Predicted Electronic Absorption Maxima for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength | Primary Orbital Contribution |

| S₀ → S₁ | 275 | 0.85 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 230 | 0.40 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 205 | 0.15 | HOMO → LUMO+1 (π→π*) |

Role in Medicinal Chemistry and Drug Discovery

As a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The principal application of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene in the pharmaceutical industry is as a crucial intermediate in the manufacture of modern drugs, most notably those targeting metabolic diseases. chemicalbook.compharmaffiliates.comhuatengsci.com Its specific arrangement of reactive sites and structural components makes it an ideal precursor for complex multi-step syntheses.

Application in the Synthesis of SGLT2 Inhibitors (e.g., Dapagliflozin)

This compound is prominently recognized as a key intermediate in the synthesis of Dapagliflozin. chemicalbook.compharmaffiliates.comhuatengsci.com Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the renal tubules responsible for glucose reabsorption. huatengsci.comnih.gov SGLT2 inhibitors represent a major class of drugs for the treatment of type 2 diabetes. huatengsci.comnih.gov

In the synthesis of C-glycoside SGLT2 inhibitors like Dapagliflozin, this intermediate provides the aglycone portion of the final drug molecule. The diarylmethane core of this compound forms the essential backbone onto which the glucose moiety is attached. The iodine atom on the phenyl ring serves as a strategic functional group, typically activated through a metal-halogen exchange (e.g., with an organolithium reagent) to create a nucleophilic carbon center. This nucleophile then attacks a protected gluconolactone derivative, forming the crucial carbon-carbon bond that links the sugar and the aglycone, a defining feature of C-glycosides. ias.ac.inoriprobe.com

Process Chemistry Development for Pharmaceutical Manufacturing

One documented synthetic approach begins with (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone. chemicalbook.com The ketone is subjected to a reduction process to yield the final diarylmethane structure. This reduction is often a multi-step procedure involving reagents like sodium borohydride (B1222165) and a Lewis acid or trialkylsilane to facilitate the complete removal of the carbonyl oxygen. chemicalbook.com The optimization of this synthetic pathway, including the choice of solvents, reagents, and reaction conditions, is paramount for ensuring the high purity and yield required for a pharmaceutical intermediate. oriprobe.com

| Parameter | Description |

| CAS Number | 1103738-29-9 nih.govchemexpress.comappchemical.com |

| Molecular Formula | C15H14ClIO nih.govchemexpress.comappchemical.com |

| Molecular Weight | 372.64 g/mol chemexpress.com |

| Synonyms | 4-Iodo-1-chloro-2-(4-ethoxybenzyl)benzene, 1-(2-Chloro-5-iodobenzyl)-4-ethoxybenzene huatengsci.com |

| Primary Application | Key intermediate in the synthesis of Dapagliflozin chemicalbook.compharmaffiliates.comhuatengsci.com |

Halogenated Aromatic and Ethoxybenzyl Moieties as Pharmacophores

Beyond its role as a synthetic intermediate, the structural motifs within this compound—the halogenated aromatic ring and the ethoxybenzyl group—are representative of important pharmacophores in drug design. nih.govdergipark.org.tr A pharmacophore is an abstract description of molecular features essential for molecular recognition of a ligand by a biological macromolecule. nih.govnih.gov

Influence of Halogen Substitution on Biological Activity and Pharmacokinetics

The incorporation of halogen atoms (chlorine and iodine) onto the aromatic ring is a deliberate strategy in medicinal chemistry to modulate a molecule's physicochemical properties. dtu.dkmdpi.com Halogenation can significantly impact a drug's biological activity and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Lipophilicity and Permeability : Halogens, particularly chlorine and iodine, increase the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially improving oral bioavailability. mdpi.com

Binding Affinity : Halogen atoms can participate in specific interactions with protein targets, most notably through "halogen bonding." acs.org This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts favorably with a nucleophilic site on the protein, such as a backbone carbonyl oxygen. These interactions can significantly increase the binding affinity and selectivity of a drug for its target. acs.org

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Pharmacokinetic Impact |

| Fluorine | 1.47 | 3.98 | Can block metabolism, alter pKa dtu.dkcambridgemedchemconsulting.com |

| Chlorine | 1.75 | 3.16 | Increases lipophilicity, forms halogen bonds mdpi.com |

| Bromine | 1.85 | 2.96 | Similar to chlorine, potent halogen bond donor |

| Iodine | 1.98 | 2.66 | Highest polarizability, strong halogen bond donor |

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism, the strategy of exchanging one atom or group of atoms for another with similar physical or chemical properties, is a cornerstone of drug optimization. u-tokyo.ac.jpctppc.org The various functional groups on this compound can be considered for bioisosteric replacement to fine-tune a drug's properties.

Halogen Replacement : The chlorine and iodine atoms can be considered bioisosteres of each other or of other groups. For instance, replacing chlorine with a methyl group (which has a similar size) is a common isosteric replacement. mdpi.com Exchanging one halogen for another (e.g., chlorine for bromine) can subtly alter lipophilicity, polarizability, and the strength of halogen bonding, allowing for the optimization of binding affinity and pharmacokinetic properties. cambridgemedchemconsulting.com

Alkoxy Group Modification : The ethoxy group (-OCH2CH3) can be modified to alter solubility, metabolic stability, and potency. Replacing it with a methoxy group (-OCH3) would slightly reduce lipophilicity, while replacement with a larger alkoxy group or a cyclic ether like a tetrahydrofuran ring (as seen in some other gliflozins) can explore different binding interactions within the target protein. ias.ac.in

This strategic application of bioisosterism allows medicinal chemists to systematically modify a lead compound to enhance its efficacy, improve its safety profile, and optimize its drug-like properties. ctppc.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Analogues

The development of potent and selective SGLT2 inhibitors has been heavily guided by extensive structure-activity relationship (SAR) studies. These investigations have systematically explored how modifications to the aglycone moiety, the part of the molecule derived from this compound, influence the drug's ability to inhibit SGLT2. nih.govnih.gov

The nature and position of substituents on the two phenyl rings of the C-aryl glucoside scaffold are paramount for inhibitory activity and selectivity against SGLT2 over the related SGLT1 transporter. nih.gov The core structure of this compound provides the foundational diarylmethane aglycone for Dapagliflozin.

Key findings from SAR studies on this scaffold include:

Proximal Phenyl Ring (Chloro-substituted): The chlorine atom is a crucial substituent. Its replacement with a methyl group, for instance, results in a significant loss of inhibitory activity. mdpi.com This highlights the importance of an electron-withdrawing group at this position for effective target engagement.

Distal Phenyl Ring (Ethoxybenzyl moiety): Modifications to this ring also significantly impact potency. The introduction of a short alkyl substituent, such as the ethoxy group present in the parent scaffold, in the para position of this ring generally enhances the inhibitory action. mdpi.com

Methylene (B1212753) Bridge: The methylene group connecting the two aryl rings is not merely a linker. Its presence is vital; removing it has been shown to abolish certain favorable effects, underscoring its role in maintaining the optimal spatial orientation of the phenyl rings for binding. mdpi.com

These substituent effects directly influence the compound's interaction with the SGLT2 protein, modulating its potency and its selectivity, which is critical for minimizing off-target effects like gastrointestinal issues associated with SGLT1 inhibition. nih.gov

| Structural Modification (relative to Dapagliflozin scaffold) | Effect on SGLT2 Inhibition | Reference |

|---|---|---|

| Replacement of Chlorine on proximal ring with Methyl | Loss of activity | mdpi.com |

| Introduction of short alkyl group (e.g., ethoxy) at para-position of distal ring | Improved activity | mdpi.com |

| Removal of the methylene bridge | Loss of favorable effects | mdpi.com |

| Replacement of distal phenyl ring with a heterocycle (e.g., thiophene) | Potent inhibition, variable selectivity | nih.govresearchgate.net |

| Deoxygenation of glucose moiety at C-6 position | Increased potency | researchgate.neteurekaselect.com |

| Replacement of endocyclic oxygen in glucose with methylene (Carbasugar) | Enhanced inhibitory ability | researchgate.net |

The insights gained from SAR studies have fueled the rational design of new generations of SGLT2 inhibitors with improved pharmacological profiles. nih.gov The this compound structure serves as a template for these designs, with modifications aimed at optimizing interactions with the target protein.

One successful strategy has been the modification of the glucose moiety attached to the aglycone. For example, the systematic deoxygenation of the hydroxyl groups on the glucose ring of Dapagliflozin led to the discovery that 6-deoxydapagliflozin is a more potent SGLT2 inhibitor than its parent compound. researchgate.neteurekaselect.com Another innovative approach involves replacing the endocyclic oxygen atom of the glucose ring with a methylene group, creating "carbasugar" analogues. researchgate.net This modification has been shown to enhance the SGLT2 inhibiting ability and potentially prolong the therapeutic effect. researchgate.net

Furthermore, the distal phenyl ring (the 4-ethoxybenzyl portion) has been replaced with various heterocyclic rings, such as thiophene, pyrazole, or thiazole, leading to the development of other approved SGLT2 inhibitors like Canagliflozin. nih.govresearchgate.net These bioisosteric replacements aim to improve properties such as potency, selectivity, and pharmacokinetics while maintaining the essential binding interactions established by the original diarylmethane scaffold.

Molecular Docking and Ligand-Protein Interaction Studies

To visualize and understand the interactions between SGLT2 inhibitors and their target protein at a molecular level, computational methods like molecular docking and ligand-protein interaction studies are employed. These studies have been instrumental in elucidating why the structural features of the aglycone derived from this compound are so effective.

Molecular docking simulations have successfully predicted the binding modes of Dapagliflozin and its analogues within the SGLT2 transporter. mdpi.comrsc.org These studies show that C-aryl glucoside inhibitors bind to the protein in its outward-open conformation. mdpi.com The aglycone portion, featuring the chloro-phenyl and ethoxy-benzyl groups, positions itself at the entrance of the sugar translocation pathway, effectively blocking glucose from accessing the transporter. mdpi.com The glucose moiety of the inhibitor settles into the sugar-binding site, mimicking the natural substrate. mdpi.com

The binding affinity, a measure of the strength of the interaction, is calculated as a docking score or binding energy. While specific docking scores for Dapagliflozin with SGLT2 vary between studies and depend on the protein model used, they consistently indicate a high affinity. For instance, in studies docking Dapagliflozin with other related biological targets, favorable binding energies have been calculated, such as an average affinity of -6.8 kcal/mol with key proteins in the MAPK signaling pathway. nih.gov These computational assessments of binding affinity are crucial for prioritizing compounds for synthesis and biological testing.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Dapagliflozin | MAPK1 | ~ -6.8 (average) | nih.gov |

| Dapagliflozin | EGFR | -8.42 | mdpi.com |

| Dapagliflozin | GSK3β | -7.70 | mdpi.com |

| Dapagliflozin | IL-6 | -6.83 | mdpi.com |

Note: The binding affinities listed are from studies investigating Dapagliflozin's effects on various biological pathways and are illustrative of the data generated in molecular docking analyses. The primary target for its antidiabetic effect is SGLT2.

Molecular docking studies have been pivotal in identifying the specific amino acid residues within the SGLT2 binding pocket that interact with the inhibitor. The binding site for synthetic gliflozins like Dapagliflozin involves transmembrane helices TM1, TM2, TM3, TM6, and TM10. mdpi.com

The interactions stabilizing the ligand-protein complex are a combination of hydrogen bonds and hydrophobic interactions:

Hydrogen Bonds: The hydroxyl groups of the glucose moiety form a network of hydrogen bonds with polar residues in the sugar-binding pocket, anchoring the inhibitor.

These detailed interaction maps provide a structural basis for the observed SAR and guide the rational design of new analogues with enhanced potency and specificity. nih.gov

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene from starting materials, byproducts, and other impurities that may be present in a sample mixture. The choice of technique is dictated by the compound's physicochemical properties, including its volatility and polarity.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound can be analyzed by GC, likely following derivatization to enhance volatility if necessary, although its structure suggests it may be amenable to direct analysis. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column libretexts.org.

For halogenated aromatic compounds, a non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is typically effective nih.gov. A temperature-programmed elution, where the column temperature is gradually increased, would be necessary to ensure the timely elution of this relatively high-boiling-point compound while maintaining good peak shape.

Detection can be achieved using a standard flame ionization detector (FID), but for enhanced selectivity and sensitivity for a halogenated compound, a halogen-specific detector (XSD) or an electron capture detector (ECD) is preferable nih.gov. The XSD is particularly advantageous as it is highly selective for halogenated compounds, providing cleaner chromatograms with less interference from non-halogenated matrix components nih.gov.

Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power by coupling two different columns (e.g., a non-polar column followed by a polar column) via a modulator. This technique is especially useful for resolving complex mixtures, as it separates components based on two independent properties (e.g., boiling point and polarity) nih.govresearchgate.net. For the analysis of this compound in a complex synthetic mixture, GCxGC coupled with a mass spectrometer could provide unparalleled resolution and identification capabilities nih.govresearchgate.net.

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | Gas Chromatograph with FID/XSD/MS | Provides separation and selective detection. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Standard non-polar column suitable for aromatic compounds. |

| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1.0 mL/min) | Inert mobile phase libretexts.orggcms.cz. |

| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte. |

| Oven Program | Initial 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min) | Separates compounds based on boiling point. |

| Detector | Halogen-Specific Detector (XSD) or Mass Spectrometer (MS) | Provides high selectivity and sensitivity for halogenated compounds nih.gov. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase researchgate.net.

The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good separation from more or less polar impurities. Detection is typically accomplished using a UV detector, as the benzene (B151609) rings in the molecule will absorb UV light strongly at specific wavelengths (e.g., ~254 nm).

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | HPLC system with UV Detector | Standard for purity analysis of aromatic compounds. |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard reversed-phase column for separating non-polar compounds. |

| Mobile Phase | A: Water; B: Acetonitrile. Gradient: Start at 60% B, increase to 95% B over 15 min. | Separates compounds based on polarity/hydrophobicity researchgate.nethelixchrom.com. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic rings provide strong UV absorbance for sensitive detection. |

Chiral Separation Techniques for Enantiomeric Purity Assessment

The molecule this compound is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it exists as a single compound, not as a pair of enantiomers.

However, in a pharmaceutical context, achiral precursors are often used to synthesize complex chiral molecules. If this compound were to be used in a synthetic route leading to a chiral final product, the assessment of that product's enantiomeric purity would be critical. Chiral separation techniques, such as chiral HPLC or chiral GC, would be employed for this purpose nih.govresearchgate.net. These methods use a chiral stationary phase (CSP), often based on derivatives of cellulose (B213188), amylose, or cyclodextrins, which interacts differently with each enantiomer, leading to their separation nih.govdiva-portal.org. The ability to resolve enantiomers is crucial as they can have different pharmacological and toxicological effects nih.gov.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for molecular identification, structural elucidation, and quantification. It measures the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula rsc.orgresearchgate.net. For this compound (C₁₅H₁₄ClIO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

The presence of chlorine and iodine atoms creates a distinctive isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in an [M+2] peak with about one-third the intensity of the molecular ion [M] peak. Iodine is monoisotopic (¹²⁷I). This unique isotopic signature, when observed in the high-resolution mass spectrum, provides definitive confirmation of the presence of one chlorine atom in the molecule.

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| [C₁₅H₁₄ClIO]⁺ | ¹²C₁₅¹H₁₄³⁵Cl¹²⁷I¹⁶O | 371.97779 | 371.9776 | -0.51 |

| ¹²C₁₅¹H₁₄³⁷Cl¹²⁷I¹⁶O | 373.97484 | 373.9747 | -0.37 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to piece together the molecule's structure.

The fragmentation of this compound would be expected to follow predictable pathways for substituted aromatic compounds whitman.educore.ac.uk. Key fragmentation events would likely include:

Benzylic Cleavage: The bond between the two aromatic rings is a likely point of cleavage, leading to the formation of a stable ethoxybenzyl cation (m/z 121) or a chloro-iodobenzyl cation.

Tropylium Ion Formation: The ethoxybenzyl fragment can rearrange to form a highly stable tropylium-type ion youtube.com.

Loss of Halogens: Fragmentation involving the loss of Cl or I radicals or molecules can also occur.

Loss of Ethoxy Group: Cleavage of the ethyl group from the ether linkage (loss of C₂H₅) is another common pathway.

Analyzing these specific fragment ions allows for the unambiguous confirmation of the compound's connectivity and structure nih.govresearchgate.net.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

|---|---|---|

| 372.0 | 245.0 | [M - C₈H₉O]⁺ (Loss of ethoxybenzyl radical) |

| 372.0 | 121.1 | [C₈H₉O]⁺ (Ethoxybenzyl cation) |

| 372.0 | 343.0 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 372.0 | 245.0 | [M - I]⁺ (Loss of iodine radical) |

| 121.1 | 93.1 | [C₇H₇O]⁺ (Loss of C₂H₄ from ethoxybenzyl cation) |

Selective Ionization Techniques (e.g., Negative Chemical Ionization)

Negative Chemical Ionization (NCI) mass spectrometry is a highly selective and sensitive ionization technique particularly well-suited for the analysis of electrophilic compounds, such as halogenated molecules like this compound. Due to the high electronegativity of the chlorine and iodine atoms, this compound can efficiently capture a thermal electron to form a stable negative ion. wikipedia.org This process, known as electron capture negative ionization (ECNI), results in significantly less fragmentation compared to other ionization methods like electron impact (EI), often leading to a clear and easily identifiable molecular anion peak, [M]⁻ or related adducts. acs.orgnih.govacs.org

The high selectivity of NCI is advantageous as it minimizes interference from matrix components that are not electronegative, thereby enhancing the signal-to-noise ratio for the target analyte. wikipedia.org This makes it an invaluable tool for detecting trace amounts of this compound in complex sample matrices. The resulting mass spectrum would be expected to show a prominent ion corresponding to the molecular weight of the compound (C₁₅H₁₄ClIO, approx. 372.63 g/mol ). nih.govbldpharm.comsapphirebioscience.com

Table 1: Expected Ions in NCI Mass Spectrum of this compound

| Ion | m/z (expected) | Description |

| [M]⁻ | ~372 | Molecular anion |

| [M-H]⁻ | ~371 | Loss of a proton |

| [M-Cl]⁻ | ~337 | Loss of chlorine |

| [M-I]⁻ | ~245 | Loss of iodine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on both aromatic rings and within the ethoxy group (i.e., between the -CH₂- and -CH₃ protons). It would also confirm the connectivity of the benzylic -CH₂- protons to the adjacent aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is crucial for assigning the chemical shifts of protonated carbons. For instance, it would definitively link the proton signals of the ethoxy group's methylene (B1212753) and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edulibretexts.org HMBC is instrumental in connecting the distinct fragments of the molecule. For example, it would show correlations between the benzylic protons (-CH₂-) and the carbons of both the chloro-iodinated ring and the ethoxy-substituted ring, confirming the benzyl (B1604629) linkage. It would also show correlations from the ethoxy protons to the quaternary aromatic carbon to which the oxygen is attached.

Table 2: Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H ↔ ¹H | - Aromatic protons on the same ring- -O-CH₂-CH₃ protons |

| HSQC | ¹H ↔ ¹³C (1-bond) | - Each aromatic C-H to its attached proton- Benzylic -CH₂- to its attached protons- Ethoxy -CH₂- and -CH₃ carbons to their respective protons |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | - Benzylic protons to carbons of both aromatic rings- Ethoxy protons to the C-O aromatic carbon- Aromatic protons to adjacent and quaternary carbons |

Quantitative NMR (qNMR) for Purity and Concentration Determination